Spiro[2.4]hepta-4,6-diene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.4]hepta-4,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-4-7(3-1)5-6-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOKSJMJMDRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227305 | |
| Record name | Spiro(2,4)hepta-4,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-46-8 | |
| Record name | Spiro(2,4)hepta-4,6-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro(2,4)hepta-4,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[2.4]hepta-4,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for Spiro 2.4 Hepta 4,6 Diene
Classical and Established Synthetic Routes
Traditional methods for synthesizing spiro[2.4]hepta-4,6-diene have laid the groundwork for its preparation, focusing on fundamental organic reactions.
A primary and effective route to this compound involves the base-promoted dehydrohalogenation of a β-haloethylcyclopentadiene precursor. This intramolecular elimination reaction begins with the treatment of the precursor with a strong base. The base abstracts a hydrogen atom from the β-carbon of the ethyl side chain, leading to the formation of the cyclopropane (B1198618) ring through a concerted mechanism. This method is known for its high selectivity for the desired spiro-fused structure.
The choice of base is critical to the reaction's efficiency and yield. Strong bases are preferred as they can effectively abstract the necessary hydrogen atom. N-butyllithium has been identified as a particularly effective base, achieving high yields at room temperature. Weaker bases, such as sodium methoxide (B1231860), require higher temperatures and longer reaction times, which can lead to lower selectivity. For instance, the synthesis of 4,5,6,7-tetramethyl-spiro[2.4]-hepta-4,6-diene from 1,2,3,4-tetramethyl-5-(2-chloroethyl)cyclopentadiene using n-butyllithium resulted in a 93% yield. google.com
Table 1: Comparison of Bases in Dehydrohalogenation Synthesis
| Base | Yield (%) | Reaction Time (h) | Temperature (°C) |
| n-Butyl lithium | 92 | 2 | 25 |
| Potassium hydride | 85 | 4 | 25 |
| Sodium hydride | 78 | 6 | 25 |
| Sodium methoxide | 45 | 12 | 60 |
This data is based on findings for the synthesis of the parent this compound.
Another established method is the cycloalkylation of cyclopentadiene (B3395910) or its derivatives with 1,2-dihaloethanes, such as 1,2-dibromoethane (B42909). google.comresearchgate.net This reaction typically involves the deprotonation of cyclopentadiene with a base to form the cyclopentadienyl (B1206354) anion, which then acts as a nucleophile, displacing the two halogen atoms in a sequential manner to form the spiro-fused cyclopropane ring. google.comresearchgate.net
While this method can produce the desired product, it can be complex and may suffer from low selectivity, especially when using substituted cyclopentadienes. google.com The reaction of the cyclopentadienyl anion with 1-bromo-2-chloroethane (B52838) is also a viable pathway. google.com The use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can lead to yields in the range of 30-51%. researchgate.netosti.gov
Table 2: Conditions for Cycloalkylation of Cyclopentadiene with 1,2-Dibromoethane
| Base | Solvent | Catalyst | Yield (%) |
| NaOH (powder) | Dimethyl sulfoxide (B87167) (DMSO) | None | 50-60 |
| NaOH (50% aq.) | None | TEBA | 70 |
| KOH (powder) | DMSO | None | 50 |
TEBA: Triethylbenzylammonium chloride. Data is based on findings from a review on spiro[2.4]hepta-4,6-dienes. researchgate.net
The synthesis of this compound can also be achieved through the cyclization of specifically designed precursors, such as those derived from fulvenes. cdnsciencepub.comcdnsciencepub.com This strategy involves the nucleophilic addition to the exocyclic double bond of a fulvene (B1219640) intermediate. cdnsciencepub.com This addition generates a substituted cyclopentadiene anion in situ, which then undergoes an intramolecular cyclization to form the this compound skeleton. cdnsciencepub.comcdnsciencepub.com
For example, 1-phenylcyclopentadiene can be alkylated with 1,2-dichloroethane (B1671644) to create a β-chloroethyl derivative. This precursor, upon treatment with a base, cyclizes to form the corresponding phenyl-substituted this compound. The alkylation step shows high regioselectivity, favoring substitution at the 3-position of the phenylcyclopentadiene (B8551815) ring.
Modern and Advanced Synthetic Techniques
To overcome the challenges of classical methods, modern techniques have been developed to improve yield, safety, and process control.
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of this compound, particularly in the context of cycloalkylation. heia-fr.chfigshare.com This method is advantageous for reactions involving reactants in two immiscible phases, such as an aqueous solution of a base (e.g., sodium hydroxide) and an organic phase containing cyclopentadiene and a dihaloalkane. heia-fr.chfigshare.com The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like methyltributylammonium chloride (MeBu₃NCl), facilitates the transfer of the hydroxide (B78521) anion into the organic phase, where it can deprotonate the cyclopentadiene and initiate the alkylation sequence. heia-fr.chfigshare.com
The PTC synthesis of this compound is a highly exothermic reaction that requires careful process control. heia-fr.ch Research has focused on transferring this synthesis from a traditional semi-batch mode to a continuous flow process to enhance safety and productivity. heia-fr.chfigshare.com
Key optimization parameters in a continuous flow setup include:
Mixing: Efficient mixing of the aqueous and organic phases is crucial. While simple T-mixers resulted in yields of around 55%, the use of specially designed mixers, such as a homemade PTFE Raschig ring static mixer, proved to be highly effective, boosting the yield to 95%. heia-fr.ch
Temperature Profile: A staggered temperature profile (e.g., 25 °C, 40 °C, and 60 °C) across different residence time units was found to be ideal. heia-fr.ch This approach helps to manage the evaporation of volatile cyclopentadiene and minimize decomposition reactions at higher temperatures. heia-fr.ch
Reagent Concentration: Using a less concentrated sodium hydroxide solution (30% instead of 50%) helped to prevent the blockage of the flow system. heia-fr.ch
By optimizing these conditions, a continuous flow process was developed that allowed for the safe and high-yielding (95%) synthesis of this compound with a productivity of 15 g/h and a residence time of 25 minutes. heia-fr.chfigshare.com
Table 3: Optimization of Continuous Flow PTC Synthesis
| Parameter | Condition | Outcome/Reason |
| Mixer | PTFE Raschig Ring Static Mixer | Efficient mixing, boosted yield to 95% |
| Temperature | Staggered Profile (25°C → 40°C → 60°C) | Controlled cyclopentadiene evaporation and decomposition |
| Base | 30% NaOH (aq.) | Circumvented blocking of the flow system |
| Residence Time | 25 minutes | Achieved complete conversion |
This data is based on the optimization of a continuous flow process for the PTC-catalyzed bis-alkylation of cyclopentadiene. heia-fr.ch
Phase-Transfer Catalysis in this compound Synthesis
Continuous Flow Processes for Scalable and Safe Production
The transition from traditional batch synthesis to continuous flow processes represents a significant advancement in the production of this compound, addressing critical challenges related to safety and scalability. heia-fr.chfigshare.com The synthesis, often a highly exothermic phase-transfer catalyzed bis-alkylation of cyclopentadiene with 1,2-dichloroethane, presents considerable risks in a batch setting. heia-fr.ch Continuous flow technology offers enhanced control over reaction parameters, mitigating these risks. heia-fr.che3s-conferences.org
A notable development in this area is a flow process that utilizes two 'PTFE Raschig ring static mixers' and three residence time units with a staged temperature profile (25 °C, 40 °C, and 60 °C). heia-fr.ch This setup allows for the safe and efficient synthesis of the highly energetic this compound, achieving a 95% yield with a productivity of 15 g/h. heia-fr.ch The use of a 30% sodium hydroxide solution instead of a more concentrated 50% solution was found to prevent the blockage of the flow system. heia-fr.ch The efficient mixing of the organic and aqueous phases is crucial and has been optimized through the use of specialized mixers. heia-fr.chfigshare.com This continuous process has been successfully operated for several hours, demonstrating its robustness for scalable production. heia-fr.ch
| Parameter | Optimized Condition | Benefit |
| Reaction Mode | Continuous Flow | Enhanced safety and scalability heia-fr.chfigshare.com |
| Mixing | PTFE Raschig ring static mixers | Efficient mixing of biphasic system heia-fr.chfigshare.com |
| Temperature Profile | 25 °C, 40 °C, 60 °C (staggered) | Manages exothermicity and side reactions heia-fr.ch |
| Base Concentration | 30% NaOH (aqueous) | Prevents system blockage heia-fr.ch |
| Yield | 95% | High efficiency heia-fr.ch |
| Productivity | 15 g/h | Suitable for larger scale production heia-fr.ch |
Strategies Involving Fulvene Intermediates and Nucleophilic Additions
Fulvenes, with their polarized exocyclic double bond, serve as versatile precursors for the synthesis of spiro[2.4]hepta-4,6-dienes. cdnsciencepub.comcalstate.edu Nucleophilic addition to the exocyclic carbon of the fulvene ring is a key step in these strategies, leading to the formation of a substituted cyclopentadienyl anion which can then undergo intramolecular cyclization. cdnsciencepub.comcdnsciencepub.com
Synthesis from Epoxy-Fulvene Precursors
A noteworthy strategy involves the use of epoxy-fulvene intermediates. cdnsciencepub.com For instance, the epoxy-fulvene prepared from the pyrrolidine-catalyzed condensation of cyclopentadiene and epoxybutanone is a versatile intermediate. cdnsciencepub.comcdnsciencepub.com This precursor reacts with various nucleophiles at the C6 position of the fulvene. cdnsciencepub.comcdnsciencepub.com This initial nucleophilic attack generates a substituted cyclopentadiene anion in situ, which then undergoes intramolecular cyclization to yield this compound synthons. cdnsciencepub.comcdnsciencepub.com This method provides a pathway to a variety of substituted spiro[2.4]hepta-4,6-dienes. cdnsciencepub.com
Intramolecular Cyclization of Substituted Cyclopentadiene Anions
A general route to spiro[2.4]hepta-4,6-dienes relies on the in situ generation of substituted cyclopentadiene anions from fulvene intermediates. cdnsciencepub.com The nucleophilic addition to the fulvene's exocyclic double bond creates an anion on the cyclopentadienyl ring. cdnsciencepub.comcalstate.edu This is followed by an intramolecular ring closure. For example, the reaction of 6-(chloromethyl)-6-methylfulvene with methoxide ions leads to the formation of a this compound derivative through a cyclopentadienyl anion intermediate. nih.gov This anion displaces the chloride to form the spirocyclic system. nih.gov The success of this cyclization is dependent on the nature of the substituents on the fulvene. For instance, 6,6-disubstituted fulvenes tend to yield spiro[2.4]hepta-4,6-dienes, while with 6-monosubstituted fulvenes the cyclopropanation may not complete. calstate.edu
Regio- and Stereoselective Synthesis of this compound Derivatives
The synthesis of specific isomers (regio- and stereoisomers) of this compound derivatives is crucial for their application, particularly in areas like asymmetric catalysis and natural product synthesis.
Development of Chiral this compound Ligands and Precursors
The development of chiral this compound derivatives is of significant interest for their potential use as ligands in organometallic chemistry. researchgate.net The synthesis of optically active spiro[2.4]hepta-4,6-dienes can be achieved through the cycloalkylation of cyclopentadiene with chiral reagents, proceeding via an SN2 mechanism. researchgate.net For example, the synthesis of optically active 1-methyl-substituted this compound has been reported. researchgate.net Another approach involves the resolution of racemic mixtures, such as the resolution of a this compound alcohol via its diastereomeric esters. molaid.com
Control of Stereochemistry in this compound Formation and its Derivatives
Controlling the stereochemistry during the formation of the spirocyclic system is a key challenge. The addition of chloroketens to this compound has been shown to be regiospecific, yielding 7-chlorospiro(bicyclo[3.2.0]hept-2-ene-4,1′-cyclopropan)-6-ones. rsc.org For alkyl-substituted chloroketens, an increase in the proportion of the 7-endo-alkyl adduct is observed as the size of the alkyl group increases, which supports a crosswise approach of the ketene (B1206846) and the spirodiene. rsc.org
Reactivity and Reaction Mechanisms of Spiro 2.4 Hepta 4,6 Diene
Cycloaddition Reactions
The conjugated diene system within the five-membered ring of Spiro[2.4]hepta-4,6-diene makes it an active participant in cycloaddition reactions, serving as a diene in the Diels-Alder reaction and undergoing other cycloaddition pathways.
Diels-Alder Reactions of this compound as a Diene
This compound readily engages in [4+2] cycloaddition reactions, functioning as the diene component. These reactions can be either intramolecular, where the dienophile is part of the same molecule, or intermolecular, involving a separate dienophilic reactant.
The intramolecular Diels-Alder reaction of derivatives of this compound provides a powerful method for the construction of complex polycyclic systems. Studies on methyl spiro[2.4]hepta-4,6-dien-1-yl esters have demonstrated that the presence of an oxygen substituent in the sidechain is crucial for the cyclization to occur. researchgate.net The triene systems in these esters can cyclize to form tetracyclo[5.4.0¹·⁷.0⁴·⁶.0⁶·¹⁰]undecenes, which are valuable intermediates in the synthesis of sesquiterpenes. researchgate.net
The reactivity in these intramolecular cycloadditions is influenced by the stereochemistry of the starting material. For instance, different diastereomers of the same spiro[2.4]hepta-4,6-dien-1-yl ester exhibit varying tendencies to cyclize, a phenomenon that has been observed in other complex intramolecular Diels-Alder reactions. researchgate.net
Table 1: Intramolecular Diels-Alder Cyclization of this compound Derivatives
| Triene Reactant | Product |
|---|---|
| Methyl spiro[2.4]hepta-4,6-dien-1-yl ester (5) | tetracyclo[5.4.0¹·⁷.0⁴·⁶.0⁶·¹⁰]undecene (9) |
| Methyl spiro[2.4]hepta-4,6-dien-1-yl ester (6) | tetracyclo[5.4.0¹·⁷.0⁴·⁶.0⁶·¹⁰]undecene (10) |
| Methyl spiro[2.4]hepta-4,6-dien-1-yl ester (28) | tetracyclo[5.4.0¹·⁷.0⁴·⁶.0⁶·¹⁰]undecene (30) |
(Data sourced from Fallis, A. G., et al. Can. J. Chem. 1984, 62, 1709–1722.) researchgate.net
This compound undergoes intermolecular Diels-Alder reactions with a variety of dienophiles. For instance, it can react with tropones, which are seven-membered non-benzenoid aromatic compounds. These reactions provide access to bicyclo[3.2.2] ring systems. rsc.org While specific details on the reaction of this compound with tropones are not extensively documented in the provided search results, the general reactivity of tropones as dienophiles in both normal and inverse-electron-demand Diels-Alder reactions is well-established. rsc.org
Information regarding the intermolecular Diels-Alder reaction of this compound with bitrindanylidine was not available in the searched literature.
Cyclopropanation Reactions with Diazo Compounds (e.g., Diazomethane)
The double bonds of the cyclopentadiene (B3395910) ring in this compound can undergo cyclopropanation with diazo compounds. The catalytic cyclopropanation with diazomethane (B1218177) in the presence of copper or palladium catalysts leads to both mono- and dicyclopropanation products. acs.org The primary products are spiro[bicyclo[3.1.0]hex-3-ene-2,1´-cyclopropane] (monocyclopropanation) and spiro[cyclopropane-1,5´-tricyclo[4.1.0.0²,⁴]heptane] (dicyclopropanation). acs.org The efficiency of the reaction and the product distribution can be influenced by the choice of catalyst. acs.org Palladium catalysts, for example, allow the reaction to be carried out under conditions where diazomethane is generated and consumed simultaneously. acs.org
Table 2: Products of Catalytic Cyclopropanation of this compound with Diazomethane
| Product Type | Chemical Name |
|---|---|
| Monocyclopropanation | spiro[bicyclo[3.1.0]hex-3-ene-2,1´-cyclopropane] |
| Dicyclopropanation | spiro[cyclopropane-1,5´-tricyclo[4.1.0.0²,⁴]heptane] |
(Data sourced from Nefedov, O. M., et al. Tetrahedron Lett. 2019, 60, 151-154.) acs.org
Other Cycloaddition Pathways
While the Diels-Alder and cyclopropanation reactions are prominent, other cycloaddition pathways for this compound are less commonly reported. Specific examples of [2+2+2] annulation or cycloaddition with C60 (buckminsterfullerene) involving this compound as the diene component were not found in the surveyed literature. However, it is known that fullerenes can undergo [2+1] cycloaddition with diazo compounds to form methanofullerenes. beilstein-journals.org
Rearrangement Reactions
The strained nature of the spirocyclic system in this compound makes it susceptible to various rearrangement reactions, which can be induced thermally, photochemically, or through catalysis. A notable thermal rearrangement is the skeletally degenerate reorganization of the this compound ring system. acs.org
At elevated temperatures (300–400 °C), this compound and its monosubstituted derivatives can undergo an irreversible isomerization. This rearrangement involves a 1,2-shift of a methylene (B1212753) unit from the three-membered ring, accompanied by a 1,2-hydride transfer, to form bicyclo[3.2.0]hepta-1,3-dienes. researchgate.net These products are typically unstable under the reaction conditions and can be trapped by reactive dienophiles in a subsequent Diels-Alder reaction. researchgate.net
Furthermore, the solvolysis of derivatives such as 1-(tosyloxymethyl)this compound can lead to isomerization of the this compound skeleton. researchgate.net The iron tricarbonyl complex of this compound is also known to undergo a self-conversion to a tethered acyl complex upon refluxing, which involves the opening of the three-membered ring. acs.org
Thermal Rearrangements (e.g.,nih.gov-Sigmatropic Rearrangements to Bicyclo[3.2.0]hepta-1,3,6-trienes)
This compound and its derivatives are known to undergo facile, low-temperature thermal rearrangements. The high strain energy of the cyclopropene (B1174273) ring fused into the spiro structure contributes to this reactivity. The primary thermal rearrangement pathway for spiro[2.4]hepta-1,4,6-triene, a related compound, is a uc.eduacs.org-sigmatropic rearrangement. uc.edu In this pericyclic reaction, a carbon of the cyclopropene ring migrates to an adjacent carbon of the cyclopentadienyl (B1206354) ring. uc.edu
Thermolysis of spiro[2.4]hepta-1,4,6-triene at 50°C results in the formation of Bicyclo[3.2.0]hepta-1,3,6-triene as a reactive intermediate. nih.govuc.edu This transformation is a key step in the thermal chemistry of this spirocyclic system. The rate of this rearrangement is influenced by substitution on the cyclopropene ring; for instance, 1,2-dimethyl and 1-propyl derivatives of spiro[2.4]hepta-1,4,6-triene also rearrange at 50°C, but at a faster rate than the parent compound. nih.govuc.edu
Computational studies, including ab initio calculations, have indicated that the starting spiro[2.4]hepta-1,4,6-triene and the resulting Bicyclo[3.2.0]hepta-1,3,6-triene have comparable energies. uc.edufigshare.com This suggests that the rearrangement is thermodynamically feasible. The Bicyclo[3.2.0]hepta-1,3,6-triene intermediate is highly reactive and readily undergoes further reactions, most notably dimerization. uc.edu At significantly higher temperatures, this intermediate can also participate in gas-phase reactions other than dimerization. uc.edu
| Temperature (°C) | Rate Constant (k, s-1) |
|---|---|
| 40.0 | 1.0 x 10-4 |
| 50.0 | 3.5 x 10-4 |
| 60.0 | 1.1 x 10-3 |
Cationic Rearrangements of this compound Derivatives
The study of cationic rearrangements of this compound derivatives provides insight into the electronic properties and stability of carbocations generated from this strained ring system. One approach to investigating such rearrangements is through the solvolysis of suitable derivatives.
The solvolytic behavior of 1-(tosyloxymethyl)this compound has been examined to understand the potential for cationic rearrangement. researchgate.net However, studies have shown that the ionization of the tosylate in this specific derivative is unlikely, suggesting a high energy barrier for the formation of the corresponding primary carbocation adjacent to the spirocyclic system. researchgate.netresearchgate.net
In contrast, the solvolysis of other tosylate derivatives of this compound has been shown to proceed with isomerization, leading to the formation of an alcohol product. researchgate.net This indicates that under certain structural configurations, cationic intermediates can be formed and subsequently undergo rearrangement. The specific nature and mechanism of these rearrangements are dependent on the substitution pattern of the this compound core.
Novel Rearrangements in Cycloaddition Adducts (e.g., with Phenyltriazolinedione)
The Diels-Alder adducts of this compound and its derivatives can undergo novel and sometimes complex rearrangements, often leading to the formation of intricate polycyclic structures. These rearrangements can be triggered by various stimuli, including thermal conditions or the presence of reagents.
A notable example is the reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with phenyltriazolinedione (PTAD). researchgate.net This reaction does not yield the simple Diels-Alder adduct but instead results in a rearranged product, 4-phenyl-1-[(3aR(S),6S(R))-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione, through a novel rearrangement pathway. researchgate.net The structure of this rearranged product has been confirmed by spectroscopic methods. The driving force for this rearrangement is likely the release of ring strain and the formation of a more thermodynamically stable system. The functional groups present on the this compound derivative have been shown to influence the course of the rearrangement and the formation of the final product. researchgate.net
Dimerization Mechanisms
The dimerization of this compound does not occur directly. Instead, it is the thermal rearrangement product, Bicyclo[3.2.0]hepta-1,3,6-triene, that undergoes dimerization. nih.govuc.edu This highly strained and reactive intermediate readily dimerizes at the temperature of its formation (around 50°C). nih.govuc.edu
The dimerization proceeds through a formal cycloaddition reaction across the strained bridgehead double bond of two Bicyclo[3.2.0]hepta-1,3,6-triene molecules. uc.edu This process occurs in two distinct fashions, leading to the formation of two different cyclobutane (B1203170) dimers. nih.govuc.edu The structures of these symmetrical dimers have been elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, as well as Nuclear Overhauser Effect (NOE) difference spectroscopy. nih.govuc.edu
Reactions with Organometallic Compounds
Complexation with Transition Metals (e.g., Molybdenum(II) Indenyl Compounds, Iron Carbonyls)
This compound serves as a versatile ligand in organometallic chemistry, forming complexes with various transition metals. The mode of coordination and the subsequent reactivity of the complex are highly dependent on the metal center and its ligand sphere.
With molybdenum(II) indenyl compounds of the type [(Ind')Mo(CO)₂(NCMe)₂][BF₄], this compound can coordinate in different ways. The substitution pattern on the indenyl ligand plays a crucial role in determining the reaction outcome. For instance, with 2-substituted or 1,3-disubstituted indenyl ligands, the ring-opening of the spirodiene is blocked, leading to the formation of complexes with an η⁴-bonded this compound ligand, [(Ind')(η⁴-C₅H₄(CH₂)₂)Mo(CO)₂][BF₄]. In contrast, with unsubstituted or 1-substituted indenyl ligands, the reaction proceeds with the opening of the three-membered ring to yield ansa-molybdenocenes, [(Ind')(η⁵-C₅H₄CH₂-η¹-CH₂)Mo(CO)][BF₄].
The reaction of this compound with iron carbonyls has also been investigated. With diiron nonacarbonyl (Fe₂(CO)₉) at room temperature, an iron tricarbonyl complex of this compound is formed. However, this complex is unstable and readily rearranges. Early reports of its isolation were later corrected, revealing that the actual product was a tethered acyl complex.
Mechanistic Studies of Ring Opening and Ligand Exchange in Organometallic Complexes
The organometallic complexes of this compound exhibit rich reactivity, particularly with respect to the opening of the strained three-membered ring. Mechanistic studies have provided valuable insights into these transformations.
In the case of molybdenum(II) indenyl complexes, the ring-opening of the coordinated spirodiene is sterically controlled by the substituents on the indenyl ligand. Bulky substituents prevent the close approach required for the intramolecular ring-opening reaction, thus favoring the formation of the η⁴-diene complex. Less sterically demanding substituents allow for the characteristic ring-opening to form the ansa-metallocene structure.
Other Significant Reaction Types of this compound
Beyond cycloadditions and metallorganic chemistry, this compound undergoes a variety of other significant chemical transformations characteristic of its conjugated diene and strained spiro-cyclopropane structure. These include oxidation, reduction, substitution, radical additions, and reactions involving solvolysis, each revealing unique aspects of its reactivity.
Oxidation Reactions (e.g., Epoxidation and Photooxidation)
The double bonds within the cyclopentadiene ring of this compound are susceptible to oxidation by various reagents. researchgate.net The specific outcome of the reaction depends on the oxidant used and the reaction conditions.
Epoxidation: While specific studies on the epoxidation of the parent this compound are not extensively detailed in the surveyed literature, the reaction can be predicted based on the well-established behavior of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is expected to proceed via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to one of the double bonds of the diene, forming an epoxide and a carboxylic acid as a byproduct. youtube.comyoutube.com Given the two double bonds in the molecule, mono- and di-epoxidation products are possible, with the reaction typically favoring the formation of the more stable exo adduct.
Photooxidation: The reaction of this compound with singlet oxygen (¹O₂), typically generated photochemically, proceeds via a [4+2] cycloaddition mechanism. This is a characteristic reaction of conjugated dienes. The singlet oxygen acts as the dienophile, and the reaction results in a 1,4-addition of oxygen across the diene system. researchgate.net This process yields a bicyclic endoperoxide, a molecule containing a peroxide bridge across the cyclopentane (B165970) ring. researchgate.net
| Reaction Type | Reagent | Proposed Mechanism | Primary Product |
|---|---|---|---|
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Concerted oxygen transfer | This compound monoepoxide |
| Photooxidation | Singlet Oxygen (¹O₂) | [4+2] Cycloaddition | Endoperoxide |
Reduction Reactions (e.g., Hydrogenation to Saturated Analogs)
The reduction of this compound, typically through catalytic hydrogenation, can proceed in a stepwise manner, allowing for the formation of either partially or fully saturated products depending on the reaction conditions.
Under mild conditions, using a catalyst such as Raney nickel at room temperature (20 °C), hydrogenation selectively reduces the two double bonds of the cyclopentadiene ring. researchgate.net This process leaves the strained cyclopropane (B1198618) ring intact, yielding the saturated analog, Spiro[2.4]heptane.
Under more forcing conditions, such as elevated temperature and pressure, or with more active catalysts, complete reduction of the molecule occurs. This involves the hydrogenation of the diene system as well as the hydrogenolysis (cleavage) of the cyclopropane ring. The complete hydrogenation of this compound with three equivalents of hydrogen gas results in the formation of ethylcyclopentane. nist.gov The thermodynamics of this complete reduction have been quantified, with a standard enthalpy of reaction (ΔrH°) of -364.0 ± 0.8 kJ/mol for the liquid-phase reaction. nist.gov
| Conditions | Catalyst | Extent of Reduction | Final Product | Enthalpy of Reaction (ΔrH°) |
|---|---|---|---|---|
| Mild (e.g., 20 °C) | Raney Nickel | Partial (Diene only) | Spiro[2.4]heptane | Not specified |
| Forcing | Not specified | Complete (Diene and Cyclopropane) | Ethylcyclopentane | -364.0 ± 0.8 kJ/mol nist.gov |
Substitution Reactions
Direct substitution reactions on the cyclopentadiene ring of this compound are not a prominent feature of its chemistry. The high reactivity of the conjugated diene system makes it far more susceptible to addition reactions, such as cycloadditions and hydrogenation. Electrophilic substitution, common for aromatic compounds, is not favored. Nucleophilic substitution on the unsubstituted ring is also unlikely. The synthesis of substituted this compound derivatives is typically achieved by using appropriately substituted precursors, such as fulvenes, prior to the formation of the spirocyclic system. researchgate.net
Radical Additions
While specific literature detailing radical additions to this compound is limited, the expected reaction pathway can be inferred from the general mechanism of radical addition to conjugated dienes. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR).
The mechanism is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.comyoutube.com The bromine radical adds to the diene system at a terminal carbon to produce the most stable radical intermediate, which would be a resonance-stabilized allylic radical. masterorganicchemistry.com This allylic radical can then react at either of its radical-bearing carbons with a molecule of HBr to abstract a hydrogen atom, yielding the final product and regenerating a bromine radical to continue the chain reaction. This would result in a mixture of 1,2- and 1,4-addition products.
Solvolytic Behavior
The solvolytic behavior of this compound is influenced by the significant strain energy of the three-membered ring. Under acidic conditions, such as those encountered during solvolysis, protonation can lead to the opening of the cyclopropane ring to relieve this strain.
Studies on the (this compound)tricarbonyliron complex provide insight into this reactivity. The reaction of this complex with electrophiles, including protons (H⁺), results in the opening of the three-membered ring to form a more stable cationic species. acs.org This suggests that the uncomplexed this compound would likely exhibit similar behavior, where the cyclopropane ring is susceptible to cleavage in protic or Lewis acidic media. This ring-opening pathway competes with reactions at the diene, highlighting the dual nature of the molecule's reactivity.
Theoretical and Computational Investigations of Spiro 2.4 Hepta 4,6 Diene
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the electronic properties and reaction pathways of spiro[2.4]hepta-4,6-diene.
Ab initio molecular orbital calculations have been employed to investigate the geometry and electronic structure of this compound. These studies, which are performed from first principles without extensive parameterization, provide a fundamental understanding of bonding within the molecule. Early investigations using electron diffraction (ED) suggested that the bond lengths in the spiro-fused molecule were similar to those in the parent cyclopropane (B1198618) and cyclopentadiene (B3395910) molecules. sci-hub.se However, later microwave spectroscopy studies and high-quality ab initio calculations revealed subtle but significant structural changes indicative of electronic interactions between the two rings. sci-hub.se Theoretical studies have explored the consequences of electron donation from the highest occupied molecular orbital (HOMO) of the cyclopropane ring to the lowest unoccupied molecular orbital (LUMO) of the diene system. sci-hub.se Ab initio calculations on the related, more strained spiro[2.4]hepta-1,4,6-trienes indicated that these compounds have energies comparable to other reactive intermediates like bicyclo[3.2.0]hepta-1,3,6-trienes. uc.eduacs.org
Density Functional Theory (DFT) has become a powerful tool for studying the mechanisms of reactions involving this compound. DFT methods, such as B3LYP and M06-2X, are used to calculate the geometries of reactants, products, and transition states, providing insights into reaction pathways and activation energies. beilstein-journals.org
For instance, DFT calculations have been used to survey the Diels-Alder reactions of this compound (referred to as 3-Cp in some studies) with dienophiles like ethylene (B1197577). nih.gov These studies compute Gibbs activation energies and reaction energies to predict reactivity trends. nih.gov The dimerization of this compound, a Diels-Alder reaction with itself, was found to have a computed activation energy 4.5 kcal/mol higher than that of cyclopentadiene, explaining its greater stability at room temperature. mit.edunih.gov DFT has also been applied to understand the ring-opening reactions of the diene when it interacts with organometallic compounds, helping to elucidate the detailed mechanism of these transformations. unl.pt
Analysis of the molecular orbitals (MOs) and electron density of this compound is crucial for understanding its chemical behavior. The interaction between the orbitals of the cyclopropyl (B3062369) group and the π-system of the cyclopentadiene ring is a key feature. Theoretical discussions have focused on the delocalization of electrons from the C-C bonds of the cyclopropane ring and a partial rehybridization at its carbon atoms. echemi.com This interaction is often described in terms of conjugation between the bent bonds of the three-membered ring and the π-orbitals of the five-membered ring. sci-hub.seechemi.com
Frontier Molecular Orbital (FMO) analysis helps in predicting the molecule's reactivity. The interaction involves the donation of electron density from the HOMO of the cyclopropane ring (which has π-like character) to the LUMO of the diene. sci-hub.se Photoelectron spectroscopy (PES) measurements support the occurrence of significant conjugation in the molecule. sci-hub.se
Strain Energy and Electronic Interactions in this compound Systems
The unique spirocyclic structure of the molecule results in significant ring strain and unusual electronic interactions, which have been extensively studied using computational methods.
The presence of the cyclopropane ring fused at a spiro center imparts considerable strain energy to the molecule. Computational methods, including DFT, are used to assess this strain and its consequences for reactivity. In the context of Diels-Alder reactions, the total activation energy can be decomposed into contributions from the strain (or distortion) energy of the diene and the interaction energy between the diene and dienophile. nih.gov
Table 1: Calculated Energies for Diels-Alder Reactions of Spirocyclic Dienes with Ethylene This table presents computationally derived energy data for the Diels-Alder reaction between various spirocyclic dienes and ethylene. The data illustrates how ring size affects reactivity.
| Diene | Gibbs Activation Energy (ΔG‡, kcal/mol) | Diene Distortion Energy (kcal/mol) | Interaction Energy (kcal/mol) | Reaction Energy (ΔGrxn, kcal/mol) |
|---|---|---|---|---|
| spiro[4.7]dodec-1,3-diene (8-Cp) | 35.1 | 19.8 | -5.6 | -13.6 |
| spiro[4.5]deca-1,3-diene (6-Cp) | 32.8 | 17.0 | -5.9 | -14.8 |
| spiro[4.4]nona-1,3-diene (5-Cp) | 32.1 | 16.5 | -5.5 | -14.6 |
| This compound (3-Cp) | 32.0 | 14.2 | -1.7 | -9.2 |
Data sourced from computational studies by Levandowski, et al. nih.gov
A central topic in the study of this compound is the electronic interaction known as spiroconjugation, which involves the overlap of the orbitals of the two perpendicular rings. uc.edu The cyclopropane ring, with its "bent bonds" (Walsh orbitals), can behave similarly to a double bond, allowing for conjugation with an adjacent π-system. echemi.com This concept has been a subject of long-standing interest and debate. sci-hub.seechemi.com
Mechanistic Insights from Computational Modeling
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of strained cyclic compounds like this compound. Through theoretical calculations, researchers can investigate high-energy intermediates, transition states, and reaction pathways that are often difficult to observe experimentally. These studies provide profound insights into the factors governing the reactivity and selectivity of this unique spirocyclic diene.
Activation Energies and Transition State Analysis for Key Reactions
Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in analyzing the energetics of reactions involving this compound. Key reactions that have been investigated include thermal rearrangements and cycloadditions.
Thermal Rearrangements: The thermal behavior of this compound and its derivatives involves sigmatropic rearrangements. For the related spiro[2.4]hepta-1,4,6-triene, thermolysis leads to a beilstein-journals.org-sigmatropic shift, yielding bicyclo[3.2.0]hepta-1,3,6-triene. uc.eduacs.org Ab initio calculations for this process estimated the activation energy to be approximately 30 kcal/mol. acs.org While this specific reaction is for the triene, it highlights the types of rearrangements these spirocycles undergo. The thermolysis of this compound itself has been observed to produce 6-methylfulvene and 5-vinylcyclopentadiene via a biradical intermediate. tue.nl
Diels-Alder Reactions: The Diels-Alder reactivity of this compound has been a significant focus of computational studies. DFT calculations have been used to model its reaction with various dienophiles. For instance, in the reaction with ethylene, the Gibbs free energy of activation (ΔG‡) was calculated to understand the influence of the spirocyclic structure on reactivity. nih.gov The distortion/interaction model reveals that while this compound has a low diene distortion energy (14.2 kcal/mol), which should enhance reactivity, this is counteracted by a weak interaction energy (-1.7 kcal/mol), resulting in a moderately high activation barrier compared to other spirocyclic dienes. nih.gov
Computational simulations of the Diels-Alder reaction between this compound and β-fluoro-β-nitrostyrene have also been performed using the M062X level of theory to predict reaction pathways and activation enthalpies. beilstein-journals.orgnih.gov These studies are crucial for understanding the selectivity and kinetics of such cycloadditions. beilstein-journals.org
| Reaction | Dienophile | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Diels-Alder | Ethylene | M06-2X/6-311++G(d,p)//M06-2X/6-31G(d) | 31.2 (ΔG‡) | nih.gov |
| beilstein-journals.org-Sigmatropic Shift (of Spiro[2.4]hepta-1,4,6-triene) | - | Ab initio | ~30 (Ea) | acs.org |
| beilstein-journals.org-Sigmatropic Shift (of Spiro[2.4]hepta-1,4,6-triene) | - | Experimental (Arrhenius plot) | 24.7 (Ea) | acs.org |
Table 1: Calculated and Experimental Activation Energies for Reactions of this compound and a Related Compound.
Influence of Substituents on Electronic and Steric Properties
The electronic and steric properties of this compound can be finely tuned by introducing substituents, which in turn significantly affects its reactivity and the structure of the resulting products.
Electronic Effects: The placement of electron-donating or electron-withdrawing groups on the cyclopentadienyl (B1206354) ring alters the electronic landscape of the diene. Electron-donating groups, such as methyl or phenyl groups, at the 1- or 3-positions of the cyclopentadienyl ring have been shown to increase the rates of certain reactions by stabilizing the transition state through resonance.
Steric Effects: Steric hindrance plays a critical role in the reactions of this compound. Bulky substituents can impede the approach of reactants, thereby reducing reaction efficiency. For example, a bulky substituent at the 2- or 5-position of the cyclopentadienyl ring can lower the yield of cyclization reactions by as much as 40%.
| Substituent Type | Position on Cyclopentadienyl Ring | Observed Effect | Reference |
| Electron-Donating (e.g., methyl, phenyl) | 1- or 3- | Enhances reaction rates by stabilizing the transition state. | |
| Bulky (e.g., isopropyl) | 2- or 5- | Reduces cyclization efficiency due to steric hindrance. | |
| Hydroxymethyl (on spiro-tether) | C6 | Used as a precursor for chiral ligands; substitution on the tether affects the conformation of the final metal complex. | lookchem.com |
Table 2: Influence of Substituents on the Reactivity of this compound.
Advanced Applications of Spiro 2.4 Hepta 4,6 Diene in Complex Organic Synthesis
Building Block for Polycyclic and Spirocyclic Frameworks
The rigid, strained structure of spiro[2.4]hepta-4,6-diene makes it an ideal starting material for creating larger, more complex ring systems. Its utility in cycloaddition reactions is a central theme in its application, allowing for the stereocontrolled formation of multiple new bonds and chiral centers.
This compound and its derivatives are effective precursors for generating tricyclic spiro compounds. A key strategy involves the Diels-Alder reaction, where the diene component of the spiro-compound reacts with a suitable dienophile to create a polycyclic system. thieme-connect.com For instance, the reaction of spirobicyclic cyclopentadiene (B3395910) derivatives with dienophiles like maleic anhydride (B1165640) provides straightforward access to synthetically valuable spiro tricyclic polyoxygenated compounds. thieme-connect.com This method capitalizes on the diene's reactivity to build complex scaffolds in a single step. thieme-connect.compharmaffiliates.com
Table 1: Representative Diels-Alder Reaction for Tricyclic Spiro Compound Synthesis
| Diene Precursor | Dienophile | Resulting Framework | Reference |
| Spirobicyclic cyclopentadiene derivative | Maleic anhydride | Spiro tricyclic polyoxygenated compound | thieme-connect.com |
The utility of this compound extends beyond a single reaction type, establishing it as a versatile synthon for a wide array of molecular designs. cdnsciencepub.comresearchgate.net Its ability to participate in various cycloadditions, such as [4+2] reactions with alkenes and alkynes, leads to a diverse range of polycyclic adducts. researchgate.net These adducts can serve as intermediates for further transformations, including the synthesis of cage-type hydrocarbons and molecules of interest in supramolecular chemistry, such as molecular tweezers. researchgate.net The cyclopropane (B1198618) ring within the structure is not merely a steric block but also serves as a source of latent functionality, which can be manipulated in later synthetic steps. cdnsciencepub.com
Table 2: Examples of Diverse Architectures from this compound
| Reactant | Reaction Type | Resulting Architecture | Application | Reference |
| Hexafluoropropene | [4+2] Cycloaddition | Polycyclic adduct | Polymer synthesis via metathesis | researchgate.net |
| Acetylenic dienophiles | [4+2] Cycloaddition / Michael reaction | Polycyclic cage compounds | Synthesis of complex cage structures | researchgate.net |
| Various dienophiles | Diels-Alder Reaction | Polycyclic compounds | Precursors for insecticides and pharmaceuticals | researchgate.netresearchgate.net |
Role in Natural Product Synthesis
The structural motifs accessible from this compound are prevalent in numerous biologically active natural products. Consequently, it has been employed as a key starting material in several total synthesis campaigns. researchgate.net
This compound is recognized as a valuable building block for the synthesis of prostaglandin (B15479496) analogs. researchgate.net Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects. The synthesis of analogs often requires the construction of a substituted cyclopentane (B165970) ring, a core feature of the this compound structure. The spiro-fused cyclopropane can be cleverly utilized as a precursor to the gem-dimethyl moiety or other functional groups found in certain prostaglandin analogs. sigmaaldrich.com
The compound plays a crucial role in the synthesis of sesquiterpenes, a class of terpenes that often feature complex, polycyclic carbon skeletons. cdnsciencepub.com Intramolecular Diels-Alder reactions of specifically substituted this compound derivatives have proven to be a powerful method for assembling the core structures of these natural products. cdnsciencepub.com The reaction allows for the formation of multiple rings in a single, highly stereoselective step, which is a significant advantage in the efficient synthesis of complex targets. cdnsciencepub.comcdnsciencepub.com
A notable application of this compound is in the total synthesis of the marine sesquiterpene (±)-sinularene. cdnsciencepub.com This synthesis employs an intramolecular [4+2] cycloaddition of a substituted methyl spiro[2.4]hepta-4,6-dien-1-yl-2-pentenoate. cdnsciencepub.com This key step constructs a tetracyclic intermediate which, after selective hydrogenolysis of the cyclopropane ring, generates the tricyclic core of sinularene. cdnsciencepub.com This strategy showcases the dual role of the cyclopropane unit: it first acts as a steric block to control the cyclopentadiene's reactivity and then serves as a latent methyl group, which is revealed in a later step. cdnsciencepub.com An alternative approach to related bridged systems involves the use of a "brexane" intermediate, which can undergo ring expansion to achieve the desired carbon framework. cdnsciencepub.com
Development of Specialized Ligands and Catalysts
The unique strained spirocyclic structure of this compound makes it a valuable precursor for the synthesis of specialized ligands and catalysts in organic chemistry. Its ability to undergo facile ring-opening reactions allows for the introduction of functionalized side chains onto a cyclopentadienyl (B1206354) core, leading to the formation of versatile chelate ligands. These ligands, in turn, can be coordinated to various metal centers to generate catalysts with tailored steric and electronic properties for a range of chemical transformations.
Chelate Ligands in Organometallic Chemistry
The synthesis of chelate ligands from this compound predominantly involves the nucleophilic ring-opening of its three-membered ring. This strategic approach allows for the creation of cyclopentadienyl-based ligands that feature a tethered donor atom, capable of coordinating to a metal center in a bidentate fashion. This chelation imparts significant stability to the resulting organometallic complexes and influences their subsequent reactivity.
A prominent method for the generation of such ligands is the reaction of this compound with lithium phosphides. For instance, the reaction with lithium di-tert-butylphosphide results in the formation of a [2-(di-tert-butylphosphanyl)ethyl]cyclopentadienyl ligand system. researchgate.netd-nb.info This anionic ligand can then be reacted with a metal halide, such as nickel(II) chloride, to yield a stable chelate complex, for example, [η⁵:κ¹-(di-tert-butylphosphanylethyl)cyclopentadienyl]chloronickel(II). researchgate.net The versatility of this approach is further demonstrated by the ability to generate a variety of related nickel chelates by treating the initial chloronickel (B76416) complex with different organolithium or Grignard reagents. researchgate.net
The following table summarizes the synthesis of various nickel chelate complexes starting from this compound.
| Starting Material | Reagent 1 | Reagent 2 | Product | Yield (%) |
| This compound | Lithium di-tert-butylphosphide | NiCl₂ | [η⁵:κ¹-(di-tert-butylphosphanylethyl)cyclopentadienyl]chloronickel(II) | 52 |
| [η⁵:κ¹-(di-tert-butylphosphanylethyl)cyclopentadienyl]chloronickel(II) | Methyllithium | - | Methyl[η⁵:κ¹-(di-tert-butylphosphanylethyl)cyclopentadienyl]nickel(II) | 6 |
Furthermore, chiral derivatives of this compound serve as precursors for chiral cyclopentadienyl-phosphine ligands. The ring-opening of hydroxymethyl-substituted spiroheptadienes with potassium diphenylphosphide (KPPh₂) has been shown to be an effective route to chiral dipodal cyclopentadienyl-phosphine ligands. lookchem.com These chiral ligands can then be coordinated to metals like ruthenium to form complexes with potential applications in asymmetric catalysis. lookchem.com The steric environment of these complexes can be fine-tuned by varying the substituents on the spirocyclic precursor, which in turn influences the conformational properties of the final organometallic complex. lookchem.com
The reaction of this compound with molybdenum(II) indenyl compounds has also been explored, leading to a ring-opening reaction and the formation of ansa-compounds, where a bridging ligand connects two cyclopentadienyl-type rings. unl.pt The substitution pattern on the indenyl ligand has been shown to influence the selectivity of the reaction, in some cases leading to the formation of a single diastereoisomeric product. unl.pt
This compound Derivatives in Catalysis
The ligands derived from this compound are instrumental in the development of novel catalysts for a variety of organic transformations. The ability to introduce specific functionalities and chirality into the ligand framework allows for precise control over the catalytic process.
One notable application of catalysts derived from this compound is in cyclopropanation reactions. The catalytic cyclopropanation of this compound itself with diazomethane (B1218177) has been achieved using copper or palladium compounds as catalysts. researchgate.net This reaction yields both mono- and dicyclopropanation products. The use of palladium catalysts is particularly advantageous as it allows the reaction to be performed under conditions where diazomethane is generated and consumed simultaneously. researchgate.net
The following table details the products obtained from the catalytic cyclopropanation of this compound.
| Catalyst System | Products |
| Copper or Palladium compounds | Spiro[bicyclo[3.1.0]hex-3-ene-2,1´-cyclopropane] |
| Copper or Palladium compounds | Spiro[cyclopropane-1,5´-tricyclo[4.1.0.0²,⁴]heptane] |
The development of chiral ruthenium complexes from chiral spiro[2.4]hepta-4,6-dienes highlights the potential for these systems in asymmetric catalysis. lookchem.com The defined steric and electronic environment created by the chelated phosphine (B1218219) donor on the cyclopentadienyl ring can provide a chiral pocket around the metal center, enabling enantioselective transformations. While specific catalytic applications of these particular ruthenium complexes were noted as having potential as chiral Lewis acid catalysts, the broader principle of using this compound as a scaffold for chiral ligand synthesis is a significant strategy in the field of asymmetric catalysis. lookchem.com
Future Directions and Emerging Research Avenues for Spiro 2.4 Hepta 4,6 Diene
Development of Novel Synthetic Methodologies
The synthesis of spiro[2.4]hepta-4,6-diene and its derivatives has been a subject of interest for decades, with initial methods dating back to the mid-20th century. researchgate.net Early syntheses involved the reaction of cyclopentadiene (B3395910) with 1,2-dibromoethane (B42909) in the presence of sodium in liquid ammonia. researchgate.net Another established method is based on the reaction of diazocyclopentadiene with unsaturated compounds. researchgate.net
Future research is focused on developing more efficient, general, and practical methods for the preparation of SHD and its derivatives. One promising approach involves the use of β-haloethylcyclopentadienes, which can be converted to the corresponding SHD in the presence of a base, such as an organometallic compound like butyllithium. google.com This method has shown high yields, for instance, in the synthesis of 4,5,6,7-tetramethyl-spiro[2.4]-hepta-4,6-diene. google.com
Another innovative strategy involves the use of fulvene (B1219640) intermediates. cdnsciencepub.com Nucleophilic addition to the exocyclic double bond of a fulvene, followed by intramolecular cyclization of the resulting substituted cyclopentadiene anion, provides a versatile route to various SHD synthons. cdnsciencepub.com This approach leverages the polarized nature of the fulvene's exocyclic double bond, which exhibits reactivity similar to a carbonyl group. cdnsciencepub.com
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Precursors | Reagents | Key Features |
| Classical Method | Cyclopentadiene, 1,2-dibromoethane | Sodium in liquid ammonia | One of the earliest reported syntheses. researchgate.net |
| Diazocyclopentadiene Reaction | Diazocyclopentadiene, Unsaturated compounds | - | Allows for the synthesis of a wide variety of SHD derivatives. researchgate.net |
| β-Haloethylcyclopentadiene Cyclization | β-Haloethylcyclopentadiene | Organometallic base (e.g., butyllithium) | Offers high yields for specific derivatives. google.com |
| Fulvene Intermediate Route | Epoxy-fulvene, Nucleophiles | Pyrrolidine (catalyst) | Versatile for preparing SHD synthons via in situ generation of cyclopentadiene anions. cdnsciencepub.com |
Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways
The strained spirocyclic structure of SHD gives rise to its versatile reactivity, making it a valuable tool in organic synthesis. Future research aims to uncover new reactivity patterns and gain deeper mechanistic insights into its chemical transformations.
One area of active investigation is the palladium-catalyzed cyclopropanation of SHD with diazomethane (B1218177). researchgate.netbohrium.com While this reaction can lead to the expected mono- and dicyclopropanation products, an unusual side reaction has been observed where the three-membered ring of the spiro moiety transforms, eliminating the unsubstituted methylene (B1212753) group as ethylene (B1197577) to form 5-methylidenetricyclo[4.1.0.02,4]heptanes (bishomofulvenes). researchgate.netbohrium.com The proposed mechanism involves the formation of a palladacyclobutane intermediate. bohrium.com Understanding and controlling this side reaction could open up new synthetic pathways.
The reaction of SHD with organometallic complexes also presents opportunities for discovering novel reactivity. For example, its reaction with molybdenum(II) indenyl compounds can lead to the opening of the cyclopropyl (B3062369) ring and oxidative addition of a C-C bond to the molybdenum atom, forming ansa-molybdenocenes. unl.pt The steric and electronic properties of substituents on the indenyl ligand can influence whether ring-opening occurs or if an η4-bonded this compound complex is formed. unl.pt
Furthermore, the thermal rearrangements of spiro[2.4]hepta-1,4,6-trienes, closely related to SHD, involve researchgate.net-sigmatropic rearrangements to yield bicyclo[3.2.0]hepta-1,3,6-trienes. uc.eduacs.org These reactive intermediates can then undergo dimerization. uc.eduacs.org Detailed mechanistic studies, including computational analysis, are crucial to fully understand and exploit these complex transformations. uc.edu
Advanced Applications in Materials Science (with a mechanistic focus on polymer or material formation)
The unique structural and reactive properties of this compound make it a promising building block for advanced materials. researchgate.net Its ability to undergo various polymerization reactions is a key area for future exploration. The spiroconjugation in SHD, resulting from the perpendicular arrangement of the double bonds, imparts unusual electronic properties that can be harnessed in the design of novel polymers. researchgate.net
Future research will likely focus on the controlled polymerization of SHD and its derivatives to create materials with tailored properties. For instance, the synthesis of polymers incorporating the rigid and strained spirocyclic unit could lead to materials with enhanced thermal stability and unique optical or electrical characteristics. ontosight.ai The mechanism of polymerization, whether through ring-opening of the cyclopropane (B1198618), addition to the diene system, or a combination thereof, will be a critical aspect of these studies. Understanding how the polymerization mechanism influences the final material's architecture and properties is paramount.
Further Development in Bioactive Compound Synthesis (with a mechanistic focus on chemical transformations)
This compound has already demonstrated its utility as a precursor in the synthesis of biologically active compounds, including insecticides and pharmaceuticals. researchgate.netresearchgate.net The spirocyclic core is a key structural motif in various natural products and drugs. researchgate.net
Future research in this area will focus on leveraging the unique reactivity of SHD to develop more efficient and stereoselective syntheses of complex bioactive molecules. The addition of chloroketens to SHD, for example, is regiospecific, yielding 7-chlorospiro(bicyclo[3.2.0]hept-2-ene-4,1′-cyclopropan)-6-ones. rsc.org The stereochemistry of the product can be influenced by the substituents on the ketene (B1206846), providing a pathway to control the three-dimensional structure of the resulting molecule. rsc.org A deeper mechanistic understanding of such cycloaddition reactions will be crucial for designing synthetic routes to new therapeutic agents.
The development of multicomponent domino reactions involving spiro compounds is another promising avenue. nih.gov For instance, a green synthesis of spiro compounds with potential anticancer activity has been developed using a Knoevenagel/Michael/cyclization sequence. nih.gov Applying similar principles to SHD could lead to the rapid assembly of complex molecular architectures with potential biological applications.
Integration with Flow Chemistry and Sustainable Synthesis Principles
The principles of green chemistry and sustainable synthesis are becoming increasingly important in chemical manufacturing. Flow chemistry, with its advantages of improved safety, efficiency, and scalability, offers a powerful platform for the synthesis of SHD and its derivatives.
Future research will explore the adaptation of known synthetic routes for SHD to continuous flow processes. This could involve, for example, the base-mediated cyclization of β-haloethylcyclopentadienes in a flow reactor, allowing for precise control over reaction parameters and potentially improving yields and purity. google.com
Furthermore, the use of more sustainable reagents and solvents will be a key focus. For instance, the development of catalytic methods that minimize waste and the use of environmentally benign solvents are critical for the long-term viability of SHD-based syntheses. nih.gov The integration of flow chemistry with catalytic systems, including biocatalysis, could lead to highly efficient and sustainable processes for producing this valuable chemical building block.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[2.4]hepta-4,6-diene, and how do reaction conditions influence product purity?
- Methodology : Synthesis methods include cyclization of precursors like 1-phenyl derivatives or photochemical dimerization of cyclopropane-containing compounds. For example, X-ray crystallography-confirmed dimerization occurs at room temperature without catalysts, yielding 54% product via slow crystallization . Other routes involve intermediates such as 5-diazo-bicyclo[2.2.1]hept-2-ene, with yields dependent on solvent polarity and temperature . Key purity indicators include GC-MS analysis and comparison of spectroscopic data (e.g., bond lengths: C=C at 1.309–1.348 Å) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : X-ray crystallography is the gold standard. The compound features a planar five-membered ring (C2–C6) and sp²-hybridized carbons at double bonds (C2=C3 and C6=C7). Bond angles (e.g., 89.89° dihedral between central rings) and hydrogen placement (riding models with C–H = 0.93–0.98 Å) confirm geometry . Supplementary techniques include NMR for spiro junction symmetry analysis and IR for strain-sensitive vibrational modes .
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
- Methodology : Key properties include:
- Ionization energy : 8.14 eV (PE method) and appearance energy (10.5 ± 0.1 eV for C₇H₇⁺ fragment, EI method) .
- Thermodynamics : ΔrH° = -364.0 ± 0.8 kJ/mol for hydrogenation to C₇H₁₄ (liquid phase, Chyd method) .
- Physical constants : Density (0.92 g/mL at 20°C), boiling point (128.7°C at 760 mmHg), and refractive index (1.50) .
Advanced Research Questions
Q. How do electronic and steric effects govern this compound’s reactivity in Diels-Alder cycloadditions?
- Methodology : The spiro system’s strain (~25 kcal/mol from cyclopropane) enhances reactivity. Computational studies (e.g., MM2ERW force field) quantify resonance energy contributions. Experimental validation involves monitoring reaction kinetics with electron-deficient dienophiles (e.g., thiophosgene), where regioselectivity is influenced by substituent electronic effects . Product stereochemistry is analyzed via NOESY or X-ray .
Q. What computational approaches resolve contradictions in reaction enthalpy data for this compound derivatives?
- Methodology : Discrepancies in thermodynamic parameters (e.g., hydrogenation enthalpies) are addressed using ab initio calculations (MP2/cc-pVTZ) coupled with experimental calorimetry. For example, discrepancies between Chyd and DFT methods highlight the need for solvent-effect corrections . Validation involves benchmarking against NIST reference data .
Q. How does this compound participate in photochemical reactions with transition-metal complexes?
- Methodology : Photolysis generates biradical intermediates, which react with Fe(CO)₅ to form η²-complexes. Reaction pathways are traced using UV-Vis spectroscopy (λmax shifts) and EPR for radical detection. Product structures are confirmed via X-ray of crystalline adducts (e.g., spiro[fluorene-9,7’-norcaradiene]–Fe complexes) .
Q. How can conflicting CAS registry numbers (542-92-7 vs. 765-46-8) for this compound be resolved in literature reviews?
- Methodology : Cross-referencing synthesis protocols and spectral data is critical. For instance, CAS 765-46-8 corresponds to the parent compound synthesized via dimerization , while 542-92-7 may denote derivatives (e.g., 1-phenyl variants) . Discrepancies are mitigated by citing primary sources (e.g., NIST) and verifying IUPAC names .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
